molecular formula C17H14Cl2N2OS2 B6574344 N-(2,6-dichlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide CAS No. 1049030-58-1

N-(2,6-dichlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Cat. No.: B6574344
CAS No.: 1049030-58-1
M. Wt: 397.3 g/mol
InChI Key: PKPHGZXAYADPPM-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a thiazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the thiophene group. The final step involves the coupling of the dichlorophenyl group with the thiazole-thiophene intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,6-dichlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide shares similarities with other compounds containing thiazole and thiophene rings, such as thiazole-based antibiotics and thiophene-derived pharmaceuticals.

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2OS2/c1-10-20-17(13-6-3-9-23-13)14(24-10)7-8-15(22)21-16-11(18)4-2-5-12(16)19/h2-6,9H,7-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPHGZXAYADPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=C(C=CC=C2Cl)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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